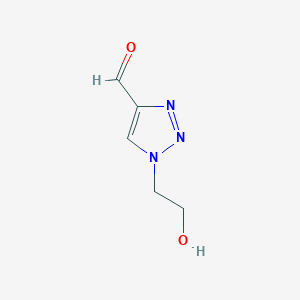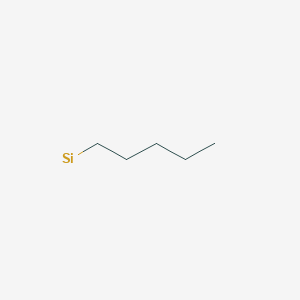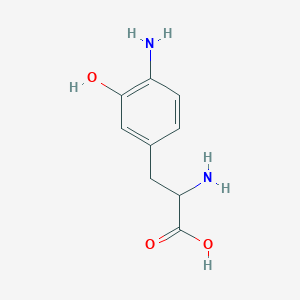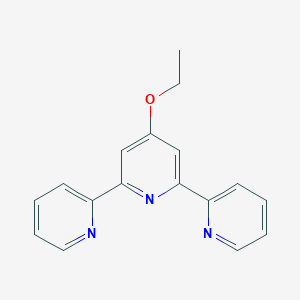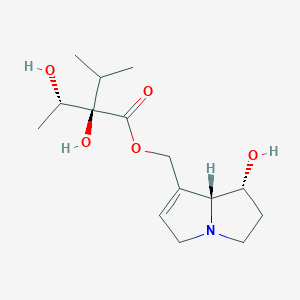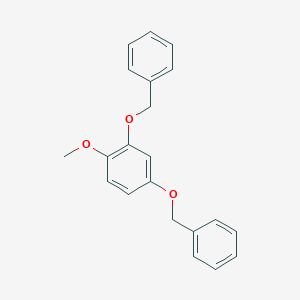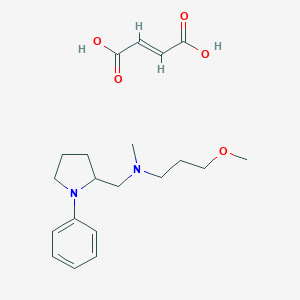
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate, also known as MPMP, is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is a synthetic analog of the stimulant drug methamphetamine, which has been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. MPMP has been the subject of extensive scientific research in recent years due to its potential as a novel pharmacological agent.
Wirkmechanismus
The precise mechanism of action of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. This mechanism of action is thought to underlie the drug's ability to improve cognitive function and reduce symptoms of ADHD.
Biochemical and Physiological Effects:
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate has been shown to have a range of biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, increased heart rate and blood pressure, and increased locomotor activity. These effects are similar to those seen with other stimulant drugs and are thought to underlie the drug's therapeutic effects in the treatment of ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate as a research tool is its ability to selectively target dopamine and norepinephrine transporters, which can provide insights into the role of these neurotransmitters in various physiological and pathological processes. However, the use of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate in laboratory experiments is limited by its potential for abuse and toxicity, which can pose risks to researchers and experimental subjects.
Zukünftige Richtungen
Future research on (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is likely to focus on its potential therapeutic applications in the treatment of ADHD and other neurological disorders, as well as its potential as a research tool for studying the role of dopamine and norepinephrine in the brain. Additional studies may also investigate the safety and efficacy of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate in humans, as well as its potential for abuse and addiction. Overall, (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate represents a promising area of research in the field of neuroscience and pharmacology, with potential applications in both basic and clinical research.
Synthesemethoden
The synthesis of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate involves several steps, including the reaction of 3-methoxypropylamine with methylamine to form N-methyl-3-methoxypropylamine, which is then reacted with phenyl-2-chloromethylpyrrolidine to form the final product. The synthesis of (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications and mechanisms of action. One area of research has focused on the drug's potential as a treatment for ADHD, with studies showing that (-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate can improve cognitive function and reduce symptoms of hyperactivity and impulsivity in animal models.
Eigenschaften
CAS-Nummer |
142469-88-3 |
|---|---|
Produktname |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate |
Molekularformel |
C16H26N2O.C4H4O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
Isomerische SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyme |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



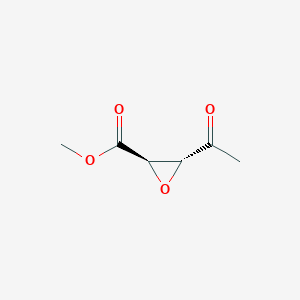
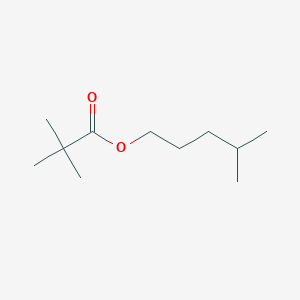
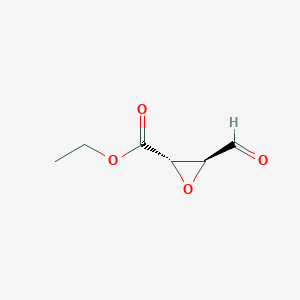
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)


![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine](/img/structure/B129446.png)
